molecular formula C9H7ClO B072528 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 1473-47-8

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride

Cat. No.: B072528
CAS No.: 1473-47-8
M. Wt: 166.6 g/mol
InChI Key: FRRRANOWXWHKJE-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO. It is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bicyclic ring system fused with a carbonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group. Common reagents used in this synthesis include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which react with the bicyclic hydrocarbon to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

    Addition Reactions: The double bonds in the bicyclic ring system can participate in addition reactions with electrophiles or radicals.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as ammonia (NH3) or primary amines (RNH2) are commonly used in substitution reactions. The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) by-product.

    Addition Reactions: Electrophiles like bromine (Br2) or radicals generated from peroxides can be used in addition reactions. These reactions often require a solvent like dichloromethane (CH2Cl2) and may be conducted at low temperatures to control the reaction rate.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used to modify the oxidation state of the compound.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines or alcohols.

    Halogenated Derivatives: Formed from addition reactions with halogens.

    Oxidized or Reduced Derivatives: Formed from oxidation or reduction reactions.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: Studied for its potential biological activity. Derivatives of this compound may exhibit interesting pharmacological properties.

    Medicine: Investigated for its potential use in drug development. The compound’s reactivity allows for the modification of its structure to create new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bicyclic ring system can also participate in addition reactions, allowing for the modification of its structure. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: The parent hydrocarbon without the carbonyl chloride group.

    Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A derivative with a carboxylic acid group instead of the carbonyl chloride group.

    Bicyclo[4.2.0]octa-1,3,5-triene-7-methanol: A derivative with a hydroxyl group instead of the carbonyl chloride group.

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. This functional group allows for a wide range of chemical transformations, making the compound versatile in synthetic chemistry and industrial applications.

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRRANOWXWHKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629203
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473-47-8
Record name Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Thionyl chloride (0.5 ml) was added to a solution of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [14381-41-0] (0.001 mol) in dichloromethane. The reaction mixture was refluxed for 1 hour. Then stirred overnight at room temperature. The solvents were co-evaporated 2 times with benzene to obtain bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride [1473-47-8] which was dissolved in DIPE. The obtained solution was added dropwise to a cooled mixture (0° C.) of N-allyl-2-adamantanamine [24161-63-5] and sodium carbonate in DIPE. The reaction mixture was stirred for 30 minutes on ice and then for 2 hours at room temperature. The mixture was poured out into water and extracted with dichloromethane. The organic layer was filtered through Extrelut™ and the filtrate was evaporated. The residue was purified by flash column chromatography on TRIKONEX FlashTube™ (eluent: CH2Cl2/EtOAc 90/10). The product fractions were collected and the solvents were evaporated, yielding 0.13 g of intermediate 1.
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